REACTION_CXSMILES
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[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12]C)=[O:11])=[CH:5][CH:4]=1)#[N:2].[OH-].[Na+]>C(O)C.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:7][CH:8]=1)#[N:2] |f:1.2|
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Name
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|
Quantity
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23.9 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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6 g
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 2 hours the ethanol was removed in vacuo
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Duration
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2 h
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Type
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ADDITION
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Details
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Ethyl acetate (300 mL) and 5% aqueous HCl (300 mL) were added
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (300 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
|
Details
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to give the acid (21.6 g; 99%) which
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Type
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CUSTOM
|
Details
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was used without further purification
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Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |